Product packaging for 5,12-Naphthacenequinone(Cat. No.:CAS No. 1090-13-7)

5,12-Naphthacenequinone

Cat. No.: B046369
CAS No.: 1090-13-7
M. Wt: 258.3 g/mol
InChI Key: LZPBKINTWROMEA-UHFFFAOYSA-N
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Description

5,12-Naphthacenequinone is a highly conjugated polycyclic quinone that serves as a critical building block and functional moiety in advanced materials and biochemical research. Its extended, planar π-system makes it an excellent electron-acceptor, positioning it as a fundamental component in the development of organic semiconductors, n-type materials for organic field-effect transistors (OFETs), and non-fullerene acceptors in organic photovoltaics (OPVs). In biochemical contexts, this compound is investigated for its potential as a redox-active agent. Researchers study its ability to undergo enzymatic reduction and generate semiquinone radicals and reactive oxygen species (ROS), a mechanism that can induce oxidative stress and apoptosis in cancer cell lines, thereby providing a model compound for novel chemotherapeutic strategies. This reagent's dual utility in both cutting-edge electronics and life sciences underscores its significant research value for scientists exploring structure-property relationships in π-conjugated systems and the biochemical pathways of quinone-based therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10O2 B046369 5,12-Naphthacenequinone CAS No. 1090-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetracene-5,12-dione
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InChI

InChI=1S/C18H10O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10H
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InChI Key

LZPBKINTWROMEA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4C3=O
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Molecular Formula

C18H10O2
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DSSTOX Substance ID

DTXSID7061483
Record name 5,12-Naphthacenedione
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Molecular Weight

258.3 g/mol
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Physical Description

Dark brown powder; [Sigma-Aldrich MSDS]
Record name 5,12-Naphthacenequinone
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CAS No.

1090-13-7
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Advanced Synthetic Methodologies and Derivatization Strategies for 5,12 Naphthacenequinone

Established Synthetic Routes to 5,12-Naphthacenequinone

The construction of the this compound framework can be achieved through several established synthetic pathways. These methods provide access to the core structure, which can then be further modified.

One-Pot Benzannulation Reactions for Quinone Derivatives

One-pot benzannulation reactions represent an efficient strategy for the synthesis of quinone derivatives. These reactions involve the formation of a benzene (B151609) ring onto a pre-existing molecule in a single procedural step, often catalyzed by a transition metal. For instance, a one-pot, metal-free benzannulation protocol has been reported for the synthesis of carbazoles, which can be conceptually extended to other aromatic systems. researchgate.net This method involves the in-situ generation of a diene from the reaction of an indole (B1671886) with a carbonyl compound, followed by a subsequent cycloaddition with a dienophile. researchgate.net Another example involves a palladium-catalyzed carbonylative Sonogashira coupling followed by a double annulation reaction to produce benzannulated spiroketals. acs.org While not directly applied to this compound in the cited literature, these one-pot annulation strategies offer a powerful approach to constructing complex quinone systems. The Dötz benzannulation reaction, which involves the reaction of a Fischer carbene with an alkyne, is another powerful tool for constructing quinone moieties. researchgate.net

Diels-Alder Cycloaddition Approaches in Acene Synthesis

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis and has been effectively utilized in the creation of acenes and their quinone derivatives. google.comacs.orgnih.gov This [4+2] cycloaddition reaction typically involves a diene and a dienophile to form a cyclohexene (B86901) ring. In the context of this compound synthesis, this strategy can be employed to build the polycyclic aromatic framework. For example, the reaction of an appropriately substituted diene with a naphthoquinone derivative can lead to the formation of the tetracyclic core of naphthacenequinone. The versatility of the Diels-Alder reaction allows for the introduction of various substituents onto the acene skeleton by using functionalized dienes or dienophiles. acs.org

Reduction of Quinone Carbonyls for Derivatives

The carbonyl groups of quinones are reactive sites that can be targeted for the synthesis of various derivatives. Reduction of one or both carbonyls can lead to the formation of hydroquinones or other related structures. For instance, the reduction of a this compound derivative bearing bis-o-methoxy substitution has been achieved through hydrogenation with a palladium on carbon (Pd/C) catalyst, resulting in the keto-tautomer rather than the aromatic phenol (B47542). osti.gov This transformation highlights the preference for the keto form in larger polyacenes. osti.gov However, in some cases, reduction of the quinone can lead to the reduction of the aromatic ring proximal to the quinone instead of the carbonyl group. osti.gov

Derivatization of the this compound Core

Modification of the this compound core is crucial for tuning its physicochemical properties, particularly its photochromic behavior.

Synthesis of Substituted this compound Analogues

The introduction of substituents onto the naphthacenequinone framework can significantly influence its electronic and optical properties.

Phenoxy-substituted naphthacenequinones are a well-studied class of derivatives known for their remarkable photochromic properties. researchgate.netyonsei.ac.kr The synthesis of these compounds typically involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the naphthacenequinone core with a phenoxide. yonsei.ac.krmathnet.ru For instance, 6-phenoxy-5,12-naphthacenequinone can be synthesized from 6-chloro-5,12-naphthacenequinone and phenol. yonsei.ac.kr

The introduction of substituents on the phenoxy group can further modulate the photochromic properties. researchgate.net While the electronic properties of the substituents have little effect on the maximum absorption wavelengths (λmax), the polarity of the substituents strongly influences the formation of the photostationary state. researchgate.net For example, the presence of strong electron-donating or electron-withdrawing groups on the phenoxy ring can significantly slow down the photoisomerization process. researchgate.net

Detailed research has led to the synthesis and characterization of a variety of phenoxy-substituted naphthacenequinones. The following table summarizes key data for some of these derivatives.

Compound NameSubstituent on Phenoxy GroupSolventAbsorption Maxima (trans form) (nm)Absorption Maxima (ana form) (nm)
9-phenoxy-naphthaceno[5,6-bc]pyran-2,8-dioneHDMSO419-422489-492, 524-526
9-(4-methoxyphenoxy)-naphthaceno[5,6-bc]pyran-2,8-dione4-OCH₃DMSO419-422489-492, 524-526
9-(4-nitrophenoxy)-naphthaceno[5,6-bc]pyran-2,8-dione4-NO₂DMSO419-422489-492, 524-526

Data sourced from ResearchGate. researchgate.net

Hydroxyl-substituted Naphthacenequinones

The introduction of hydroxyl groups onto the this compound framework is a key strategy for modifying its electronic and biological properties. One of the most common derivatives is 6,11-dihydroxy-5,12-naphthacenedione. This compound serves as a versatile precursor for the synthesis of more complex structures, including various self-assembled macrocyclic compounds and supramolecular coordination complexes. cookechem.comchemicalbook.com Its synthesis can be achieved through methods such as the Diels-Alder reaction, which is a powerful tool for constructing the tetracyclic core. acs.org

A crystallographic analysis of 6,11-dihydroxy-5,12-naphthacenedione has been reported, providing valuable insight into its solid-state structure. chemicalbook.com This compound has been utilized in the synthesis of 5,6,11,12-tetrachlorotetracene, highlighting its role as a key intermediate in the preparation of functional organic materials. cookechem.comresearchgate.net The presence of hydroxyl groups can lead to the existence of tautomeric and rotational isomers, which influences the electronic absorption spectra of these molecules. scielo.br

The synthesis of hydroxylated naphthacenequinone derivatives can also be accomplished through biosynthetic pathways. For instance, the biosynthesis of pradimicins involves the hydroxylation of the benzo[α]naphthacenequinone core at the C-5 and C-6 positions by cytochrome P450 enzymes. rsc.org Additionally, synthetic routes to daunomycinone (B1669838) analogues, which are structurally related to hydroxylated naphthacenequinones, have been developed. google.com

Compound NameMelting PointKey Synthetic Applications
6,11-Dihydroxy-5,12-naphthacenedione350-351 °CSynthesis of 5,6,11,12-tetrachlorotetracene, self-assembled macrocycles, and supramolecular complexes. cookechem.comchemicalbook.com
Halogenated Derivatives (e.g., 6-chloro-5,12-naphthacenequinone)

Halogenated derivatives of this compound, particularly chlorinated analogues, are important intermediates in the synthesis of a variety of functional molecules. 6-Chloro-5,12-naphthacenequinone is a key starting material for the preparation of photochromic phenoxyquinone derivatives. yonsei.ac.krpsu.edu Its synthesis has been described in the literature, often serving as a precursor for nucleophilic substitution reactions where the chlorine atom is displaced by other functional groups. yonsei.ac.krgoogle.com

The synthesis of 6,11-dichloro-5,12-naphthacenequinone is another important transformation, providing a di-functionalized scaffold for further chemical modification. psu.edugoogle.com For example, it can be reacted with phenol to produce 6,11-diphenoxy-5,12-naphthacenequinone. psu.edu The halogen atoms in these derivatives significantly influence their reactivity and provide a handle for introducing a wide range of substituents.

The synthesis of halogenated naphthacenequinones can be achieved through various methods. For instance, diazotization of amino-substituted precursors followed by treatment with a copper halide (Sandmeyer reaction) is a common strategy for introducing chlorine atoms onto the aromatic ring. acs.org The resulting halo-quinones are then used in subsequent reactions, such as the synthesis of norbornene-derived polymers with pendant phenoxyquinones. yonsei.ac.kr

Compound NameKey Synthetic Applications
6-Chloro-5,12-naphthacenequinonePrecursor for photochromic phenoxyquinones and polymer-bound derivatives. yonsei.ac.kryonsei.ac.kr
6,11-Dichloro-5,12-naphthacenequinoneIntermediate for the synthesis of diphenoxy derivatives. psu.edu
Heterocyclic Analogs of this compound

The fusion of heterocyclic rings to the this compound core has led to the development of novel compounds with significant biological activities and interesting photophysical properties. These heterocyclic analogues often exhibit enhanced properties compared to the parent quinone.

Anthra[2,3-b]furan-5,10-dione Derivatives

Derivatives of anthra[2,3-b]furan-5,10-dione are a class of heterocyclic compounds that have been extensively studied for their potential as antitumor agents. nih.govresearchgate.net The synthesis of these compounds often involves the construction of the furan (B31954) ring onto an anthraquinone (B42736) precursor.

A common synthetic strategy is the condensation of a substituted quinizarin (B34044) (1,4-dihydroxyanthraquinone) with a β-ketoester, such as methyl pivaloylacetate, in the presence of a base. osi.lv However, this reaction can sometimes lead to the formation of undesired angular isomers. Optimization of reaction conditions, such as the choice of base and temperature, is crucial for maximizing the yield of the desired linear anthrafurandione. nih.gov

Another approach involves the O-alkylation of a hydroxyanthraquinone with a haloacetic acid ester, followed by an intramolecular cyclodehydration to form the furan ring. researchgate.net This method allows for the synthesis of furanoquinizarine and its derivatives. The substituent at the 2-position of the furan ring can be varied to fine-tune the biological activity of the resulting compounds. researchgate.net Friedel-Crafts acylation is another powerful method for the synthesis of furan-containing compounds, which can then be further elaborated to form the anthrafurandione scaffold. ijabbr.comnih.govrsc.org

Diels-Alder reactions have also been employed in the synthesis of anthra[2,3-b]furan-5,10-dione derivatives. The reaction of a suitable diene with a dienophile can be used to construct the core structure in a highly convergent manner. thieme-connect.deutexas.edu

Derivative ClassGeneral Synthetic StrategyKey Features
Anthra[2,3-b]furan-5,10-dione DerivativesCondensation of quinizarins with β-ketoesters; O-alkylation followed by cyclodehydration; Friedel-Crafts reactions; Diels-Alder reactions. nih.govosi.lvresearchgate.netnih.govthieme-connect.dePotential antitumor activity; properties can be tuned by substituents on the furan ring. nih.govresearchgate.net
Naphtho[2,3-f]indole-3-carboxylic Acid Derivatives

Naphtho[2,3-f]indole-3-carboxylic acid derivatives represent another important class of heterocyclic analogues of this compound. These compounds have shown promise as cytotoxic agents and topoisomerase inhibitors. researchgate.net

The synthesis of these derivatives has been reported through a multi-step sequence starting from nitroquinizarin. researchgate.net The initial step involves the condensation of nitroquinizarin with an acetoacetic ester in the presence of a base. researchgate.net This is followed by a series of transformations, including reductive cyclization, to construct the indole ring. researchgate.net The alkylation of the hydroxyl groups in the resulting naphtho[2,3-f]indole-5,10-diones can lead to the formation of both 4,11-dialkoxy and 5,10-dialkoxy derivatives. researchgate.net

A 'scaffold hopping' approach has been utilized to replace the naphtho[2,3-f]indole-5,10-dione core with an anthra[2,3-b]furan-5,10-dione scaffold, leading to new classes of potential antitumor agents. nih.gov This highlights the versatility of these heterocyclic systems in drug discovery.

Derivative ClassGeneral Synthetic StrategyKey Features
Naphtho[2,3-f]indole-3-carboxylic Acid DerivativesMulti-step synthesis from nitroquinizarin involving condensation and reductive cyclization. researchgate.netresearchgate.netCytotoxic activity; topoisomerase inhibition; potential for scaffold hopping to create new derivatives. nih.govresearchgate.net
Anthra[2,3-b]thiophene-5,10-dione Derivatives

The thiophene-fused analogues of this compound, known as anthra[2,3-b]thiophene-5,10-diones, have also been synthesized and investigated. These compounds are structurally related to the furan and indole analogues and are expected to possess interesting chemical and biological properties.

The synthesis of these derivatives can be achieved through the condensation of a 2-formyl- or 2-cyano-3-chloro-1,4-dimethoxyanthraquinone with methyl thioglycolate in the presence of a base. researchgate.net This reaction leads to the formation of the thiophene (B33073) ring fused to the anthraquinone core. Another synthetic route involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 1,2-ethanedithiol (B43112) to form a dihydronaphthodithiine derivative, which can be a precursor to the fully aromatic thiophene analogue. scielo.br

Furthermore, methods have been developed for the synthesis of anthra[2,3-b]thiophene-3(2)-carboxylic acids and their derivatives through modifications of a pre-existing thiophene-fused anthraquinone. researchgate.net The direct synthesis of benzo[b]thiophene-2-carboxylate esters via nitro displacement also provides a potential pathway to these complex heterocyclic systems. acs.org

Derivative ClassGeneral Synthetic StrategyKey Features
Anthra[2,3-b]thiophene-5,10-dione DerivativesCondensation of chloroanthraquinones with thioglycolates; reaction of dichloro-naphthoquinones with dithiols. scielo.brresearchgate.netStructurally similar to furan and indole analogues; potential for diverse chemical and biological properties.

Polymer-bound Phenoxyquinone Derivatives

The incorporation of photochromic phenoxyquinone units into polymer chains has been an area of significant research interest, aiming to develop materials for applications such as optical data storage and molecular switches. yonsei.ac.krresearchgate.net These polymers typically contain 6-phenoxy-5,12-naphthacenequinone or related structures as pendant groups.

A common method for the synthesis of these polymers is through the radical polymerization of acrylate- or styrene-derived monomers that bear a phenoxyquinone moiety. yonsei.ac.kryonsei.ac.kr The polymerization is often initiated by 2,2'-azoisobutyronitrile (AIBN). yonsei.ac.kr Despite the presence of the quinone group, which can sometimes act as a radical scavenger, these polymerizations can be carried out successfully to yield polymers with high molecular weights. yonsei.ac.krresearchgate.net

The synthesis of the monomers is a crucial step. For acrylate-derived polymers, a typical route involves the reaction of 6-chloro-5,12-naphthacenequinone with a hydroxy-functionalized phenol, followed by coupling with a methacryloyl or acryloyl chloride. yonsei.ac.kr For styrene-derived polymers, the monomer can be obtained in a single step from the chloro-naphthacenequinone and a hydroxystyrene (B8347415) derivative. yonsei.ac.kr

Norbornene-derived polymers with pendant phenoxyquinones have also been synthesized via ring-opening metathesis polymerization (ROMP), offering an alternative route to these functional materials. yonsei.ac.krresearchgate.net The resulting polymers are typically soluble in common organic solvents and can be cast into thin films, which exhibit the photochromic behavior of the pendant phenoxyquinone units. yonsei.ac.kryonsei.ac.kr

Polymer TypeMonomer SynthesisPolymerization MethodKey Properties
Acrylate-derivedTwo-step synthesis from 6-chloro-5,12-naphthacenequinone. yonsei.ac.krAIBN-initiated radical polymerization. yonsei.ac.krSoluble in organic solvents; forms photochromic thin films. yonsei.ac.kr
Styrene-derivedOne-step synthesis from 6-chloro-5,12-naphthacenequinone. yonsei.ac.krAIBN-initiated radical polymerization. yonsei.ac.kryonsei.ac.krSoluble in organic solvents; forms photochromic thin films. yonsei.ac.kryonsei.ac.kr
Norbornene-derivedMulti-step synthesis involving coupling of phenoxyquinone to a norbornene backbone. yonsei.ac.krRing-opening metathesis polymerization (ROMP). yonsei.ac.krresearchgate.netGood solubility; forms photochromic thin films. yonsei.ac.kr

Controlled Synthesis for Specific Electronic and Steric Properties

The precise control over the synthesis of this compound and its derivatives is paramount for tailoring their electronic and steric properties. These properties are critical for the application of these molecules in fields such as organic electronics, where factors like crystal packing, π-orbital overlap, and energy levels determine device performance. rsc.org Researchers have developed various strategies to introduce specific functional groups and control the molecular architecture to fine-tune these characteristics.

A key approach involves the derivatization at the 5- and 12-positions of the naphthacenequinone core. This functionalization directly influences the molecule's extended π-conjugation system, altering its electronic behavior. For instance, the introduction of phenylethynyl substituents is a known method to modify photophysical properties. The electronic effects of these substituents are distributed across the molecule, providing a means to tune its fluorescent and semiconducting characteristics.

One notable example of controlled synthesis is the one-pot formation of ethynylene-bridged tetracene dimers from this compound. rsc.org In this process, the yields of the monomeric and dimeric products are highly dependent on the pH during the reductive aromatization step. This pH control allows for a kinetically controlled process where the deprotection of a silyl (B83357) group, which favors dimer formation, competes with hydrolysis and reduction steps. rsc.org This demonstrates a sophisticated level of control over the final molecular structure through the manipulation of reaction conditions.

Furthermore, the synthesis of heterocyclic analogs represents a powerful derivatization strategy. By annulating furan, thiophene, or pyrrole (B145914) rings to the anthraquinone framework, new classes of compounds with distinct properties can be created. osi.lvresearchgate.netdntb.gov.ua For example, methods have been developed for the synthesis of furanoanthraquinones and other derivatives like 4,11-dimethoxyanthra[2,3-b]furan-5,10-dione. osi.lvresearchgate.netresearchgate.net These structural modifications are not just for academic interest; they are aimed at producing compounds with specific biological activities, such as potential DNA ligands or kinase inhibitors. dntb.gov.uaacs.org

The table below summarizes various synthetic strategies for derivatizing this compound and related structures to achieve specific properties.

Table 1: Derivatization Strategies for Controlled Properties

Starting Material Synthetic Strategy Target Compound Class Controlled Property/Goal Reference(s)
This compound One-pot reductive aromatization with pH control Ethynylene-bridged tetracene dimers Control of monomer vs. dimer formation for specific electronic coupling rsc.org
2,3-Dichloroquinizarine Condensation with methyl pivaloylacetate Furanoanthraquinones (heterocyclic analogs) Modification of the core structure to create novel electronic and biological properties osi.lv
1,4-Dimethoxy-3-formyl-2-hydroxyanthraquinone Cyclo-dehydration and subsequent transformations Furanoquinizarine (heterocyclic analogs) Synthesis of new chromophoric systems with unique absorption spectra researchgate.net
4,11-Dimethoxynaphtho[2,3-f]indole-5,10-dione Chlorination with sulfuryl chloride Chloro-derivatives of Naphtho[2,3-f]isatin-5,10-dione Introduction of halogen atoms to modify electronic properties and reactivity researchgate.net

Challenges and Future Directions in this compound Synthesis

Despite the advances in synthesizing this compound and its derivatives, significant challenges remain. Overcoming these hurdles is crucial for the broader application and fundamental study of these compounds.

Current Challenges:

Harsh Reaction Conditions and Side Reactions: Many synthetic routes require forcing conditions, such as excessively high temperatures. For example, attempts to generate an o-quinodimethane intermediate via SO2 extrusion required high heat, leading to complex mixtures of products instead of the desired compound. osti.gov

Oxidative Instability and Difficult Purifications: The peri-oxidation of a tetracene core to form the 6,11-dihydroxy-5,12-tetracenequinone derivative is a known synthetic challenge. nih.gov Many standard oxidants are unsuitable for this transformation due to the high oxidation potential of the resulting quinone, making this a largely unsolved problem in arene oxidation. nih.gov

Low Yields and Product Instability: The synthesis of certain heterocyclic derivatives is often plagued by low yields. This can be due to the instability of the target heterocycle in the reaction medium, such as the degradation of 5,10-dioxo-anthra[2,3-b]furan-3-carboxylic acid derivatives in basic conditions. researchgate.netresearchgate.net

Future Directions:

The future of this compound synthesis lies in developing more efficient, controlled, and versatile methodologies.

Development of Novel Precursors: A promising approach is the use of stable precursor molecules that can be converted to the final, often reactive, acene or quinone structure under mild and specific conditions, such as through photoirradiation. rsc.org This strategy helps to circumvent issues of instability and reactivity during synthesis.

On-Surface Synthesis: For applications in materials science and nanotechnology, on-surface synthesis has emerged as a powerful technique. This method, often combined with advanced imaging techniques like scanning tunneling microscopy (STM), allows for the construction of higher acenes and related structures with atomic precision, providing direct insight into their electronic properties. rsc.org

Catalytic and One-Pot Reactions: Expanding the scope of one-pot reactions, like the pH-controlled synthesis of tetracene dimers, can significantly improve efficiency by reducing the number of isolation and purification steps. rsc.org The development of new catalytic systems for selective C-H activation and functionalization could provide more direct and atom-economical routes to derivatives.

Exploration of New Heterocyclic Systems: The synthesis of novel heterocyclic analogs of this compound will continue to be a major research thrust. These efforts aim to create compounds with tailored electronic properties for organic electronics or with specific biological targets for medicinal chemistry. dntb.gov.uaacs.org

The table below outlines the key synthetic challenges and the corresponding future research directions aimed at addressing them.

Table 2: Synthetic Challenges and Future Research Directions

Challenge Description Future Direction Reference(s)
Harsh Reaction Conditions High temperatures leading to complex product mixtures and decomposition. Development of stable precursors that convert to the target molecule under mild conditions (e.g., photochemically). rsc.orgosti.gov
Difficult Oxidations Direct peri-oxidation of arenes to quinones is inefficient with many standard reagents. Investigating new catalytic oxidation systems and novel oxidants for selective arene oxidation. nih.gov
Low Yields & Instability Target molecules, particularly certain heterocyclic derivatives, are unstable under reaction conditions, leading to low yields. Designing synthetic pathways that avoid harsh basic or acidic conditions; development of more robust heterocyclic systems. researchgate.netresearchgate.net
Control of Supramolecular Assembly Controlling the aggregation and crystal packing of molecules is crucial for electronic applications but remains difficult. On-surface synthesis to create well-defined molecular architectures; designing molecules with substituents that direct crystal packing. rsc.org

Spectroscopic Characterization and Electronic Structure Elucidation of 5,12 Naphthacenequinone

Advanced Spectroscopic Techniques Applied to 5,12-Naphthacenequinone

The electronic ground state and singlet excited states of this compound have been characterized using electronic absorption and emission spectroscopy. These techniques provide insights into the transition energies and probabilities between electronic states.

The absorption spectrum of this compound in benzene (B151609) reveals a strong absorption band with a maximum at 296 nm. This absorption is characterized by a high molar absorption coefficient (ε) of 36,300 M⁻¹cm⁻¹, indicating a highly allowed electronic transition. Fluorescence spectroscopy of this compound in benzene shows emission with a quantum yield of 0.43, signifying a significant pathway for radiative decay from the lowest excited singlet state back to the ground state nih.gov.

Spectroscopic PropertyValueSolvent
Absorption Maximum (λmax)296 nmBenzene
Molar Absorptivity (ε) at λmax36,300 M⁻¹cm⁻¹Benzene
Fluorescence Quantum Yield (Φf)0.43Benzene

Time-resolved spectroscopic techniques are instrumental in studying the dynamics of short-lived excited states, such as triplet states, which are often not observable through steady-state emission spectroscopy.

The lowest excited triplet state of this compound has been extensively investigated using nanosecond laser flash photolysis (LFP). This technique allows for the direct observation of the transient absorption of the triplet state and the determination of its properties and reactivity.

In a study conducted at 295 K, the transient absorption spectrum of the lowest triplet π,π* state of this compound was measured in carbon tetrachloride (CCl₄) nih.govmdpi.com. The molar absorption coefficient of the triplet state was also determined in this solvent nih.govmdpi.com. It was observed that in CCl₄, the triplet state is quenched by the ground state of this compound itself nih.govmdpi.com.

Further studies in acetonitrile (B52724) have shown that the triplet state of this compound can be quenched by 1,2,4,5-tetramethoxybenzene (B1203070) through an electron transfer mechanism, leading to the formation of the corresponding radical ions nih.govmdpi.com. While the triplet state does not abstract a hydrogen atom from ethanol (B145695) or cyclohexane (B81311), it does undergo hydrogen atom transfer from phenols, resulting in the formation of the this compound ketyl radical nih.govmdpi.com.

Property of Triplet this compoundObservationSolvent
Transient Absorption SpectrumMeasuredCCl₄
Molar Absorption CoefficientDeterminedCCl₄
Quenching by Ground StateObservedCCl₄
Quenching by 1,2,4,5-tetramethoxybenzeneElectron TransferAcetonitrile
Reaction with PhenolsHydrogen Atom TransferAcetonitrile

While subpicosecond pump-probe spectroscopy is a powerful technique for investigating the ultrafast dynamics of excited states on femtosecond to picosecond timescales, specific studies applying this technique to this compound were not identified in the conducted search. This method is generally employed to observe processes such as internal conversion, intersystem crossing, and vibrational relaxation in real-time. For instance, studies on other quinone systems, like anthraquinone-2-sulfonate, have utilized this technique to reveal the formation of triplet states within picoseconds and subsequent interactions with the solvent environment nih.gov.

EPR spectroscopy is a magnetic resonance technique that provides detailed information about the electronic structure and environment of paramagnetic species, including triplet states.

The electronic structure of the lowest excited triplet (T₁) state of this compound has been elucidated using continuous-wave time-resolved EPR (cw-TREPR). This technique allows for the characterization of the zero-field splitting (ZFS) parameters, which are sensitive to the distribution of the unpaired electron spins.

cw-TREPR studies have assigned the lowest triplet state of this compound as having π,π* character. A key finding from these studies is that over 80% of the unpaired electron spin density in the triplet state is localized on the naphthalene (B1677914) aromatic subsystem of the molecule. This indicates that the electronic excitation is largely confined to this part of the molecule. The zero-field splitting parameter, D, which reflects the magnetic dipole-dipole interaction between the two unpaired electrons, was also determined from these experiments.

CompoundTriplet State CharacterKey Finding from cw-TREPR
This compoundπ,π*>80% of unpaired electron spin is on the naphthalene subsystem

Electron Paramagnetic Resonance (EPR) Spectroscopy

Pulsed Electron Nuclear Double Resonance (ENDOR) Studies

Pulsed Electron Nuclear Double Resonance (ENDOR) spectroscopy has been instrumental in clarifying the electronic structure of the lowest excited triplet (T₁) state of this compound. researchgate.net This advanced magnetic resonance technique provides detailed information about the hyperfine interactions between the unpaired electrons and magnetic nuclei within the molecule, which is crucial for mapping the spin density distribution. nih.gov

Studies utilizing pulsed ENDOR, in conjunction with continuous-wave time-resolved electron paramagnetic resonance (cw-TREPR), have been conducted to investigate the T₁ state of this compound. researchgate.netchemicalbook.com These experiments have allowed for the determination of hyperfine splitting constants of protons in the molecule. researchgate.net The analysis of these constants helps in understanding the distribution of the unpaired electron spins across the molecular framework. researchgate.net For instance, the negative D value (zero-field splitting parameter) of similar systems has been verified from the dependence of the ENDOR frequencies on the magnetic field strength. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of this compound by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei. The spectra for this compound are available in chemical databases. chemicalbook.com

In ¹H NMR, the spectrum of this compound is expected to show signals corresponding to the ten aromatic protons. These protons are located on the two benzene rings and the central naphthalene moiety. Due to the molecule's symmetry, protons in chemically equivalent positions will have the same chemical shift, leading to a complex but interpretable pattern of multiplets in the aromatic region of the spectrum.

In ¹³C NMR, distinct signals are observed for the different carbon atoms in the molecule. This includes the carbonyl carbons of the quinone group, which typically resonate at a significantly downfield chemical shift, and the various aromatic carbons within the fused ring system. The specific chemical shifts provide a fingerprint of the carbon skeleton. While detailed assignments for this compound itself are found in spectral databases, studies on related naphthoquinone derivatives demonstrate how substituent effects can influence these chemical shifts. nih.gov

Expected NMR Data for this compound
NucleusType of AtomExpected Chemical Shift (ppm)
¹HAromatic Protons~7.5 - 8.5
¹³CCarbonyl Carbons (C=O)~180 - 190
¹³CAromatic Carbons~120 - 150

Infrared (IR) and Raman Spectroscopy

IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment. For this compound, the most characteristic absorption bands are associated with the carbonyl (C=O) and aromatic carbon-carbon (C=C) stretching vibrations.

Raman spectroscopy involves the inelastic scattering of monochromatic light and detects vibrations that cause a change in the polarizability of the molecule. Similar to IR, Raman spectra of this compound will show prominent bands corresponding to the quinone and aromatic ring systems. Spectral data for this compound are available from various chemical suppliers and databases. chemicalbook.com

Key Vibrational Modes for this compound
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Description
C=O StretchIR, Raman~1660 - 1690Characteristic of the quinone carbonyl groups.
C=C StretchIR, Raman~1450 - 1600Corresponds to the vibrations of the aromatic rings.
C-H StretchIR, Raman~3000 - 3100Aromatic C-H stretching vibrations.

Mass Spectrometry (MS) for Characterization of Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a prominent molecular ion peak corresponding to its molecular weight of 258.27 g/mol . chemicalbook.comfujifilm.com

When characterizing derivatives of this compound, MS is crucial for confirming the success of a chemical modification. The addition of functional groups to the parent molecule results in a predictable mass shift in the spectrum. For example, the synthesis of amino or alkylamino derivatives of related naphthalenedione compounds has been confirmed using various spectroscopic methods, including mass spectrometry. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion of the product, researchers can verify the incorporation of the new substituent. Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information, helping to elucidate the position of the new functional group on the naphthacenequinone core.

Electronic Structure Analysis

Lowest Excited Triplet State (T₁) Characterization (ππ character)*

The lowest excited triplet state (T₁) of this compound has been characterized through spectroscopic studies, which have assigned it as having ππ* character. researchgate.net This assignment indicates that the electronic transition leading to this state involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This is a common feature for the T₁ state of linear para-acenequinones. researchgate.net The photochemical properties of this lowest triplet ππ* state have been investigated in solution using nanosecond laser flash photolysis, which allows for the measurement of its transient absorption spectrum. researchgate.net

Localization of Unpaired Electron Spins in Triplet States

A key finding from the electronic structure analysis of the T₁ state of this compound concerns the spatial distribution of the two unpaired electrons. Spectroscopic studies have revealed a significant localization of these electron spins. researchgate.net It has been determined that in the triplet state of this compound, more than 80% of the unpaired electron spins are localized on the naphthalene aromatic sub-system of the molecule. researchgate.net This non-uniform distribution of spin density is a critical aspect of its electronic structure and influences its reactivity and photophysical properties. The π-electron spin density on the α-carbons has been found to be 0.209, and the hyperfine structure identifies the spectrum as arising from naphthalene. researchgate.net

Singlet Excited State (S1) Interactions and Exciplex Formation

The first electronically excited singlet state (S1) of quinones can engage in interactions with suitable electron-donating molecules, leading to fluorescence quenching and, in many cases, the formation of an excited-state complex, or "exciplex". This interaction is typically driven by a charge transfer (CT) mechanism from the donor molecule to the excited quinone, which acts as an electron acceptor.

While direct studies on exciplex formation with this compound are not extensively detailed in the surveyed literature, comprehensive investigations into its close derivative, 6,11-dihydroxy-5,12-naphthacenequinone (DHNQ), provide significant insight into these processes. Studies using steady-state and time-resolved fluorescence quenching measurements have demonstrated that the S1 state of DHNQ interacts with various aromatic hydrocarbons (AH), which act as electron donors. This interaction leads to the quenching of DHNQ's intrinsic fluorescence and the concurrent emergence of a new, red-shifted, and broad emission band, which is characteristic of exciplex fluorescence. researchgate.net

The charge-transfer nature of this interaction is confirmed by the linear correlation between the emission maxima of the exciplexes and the ionization potentials or oxidation potentials of the aromatic hydrocarbon quenchers. researchgate.net This relationship indicates that as the donor becomes easier to oxidize (i.e., has a lower ionization potential), the energy of the charge-transfer state is lowered, resulting in a more significant red-shift in the exciplex emission. These interactions have been observed in both nonpolar solvents like cyclohexane and polar solvents such as acetonitrile. researchgate.net Picosecond laser flash photolysis studies further support these findings, identifying transient absorption bands that correspond to the S1→ Sn transition and the formation of the DHNQ anion radical, consistent with the charge-transfer mechanism underlying exciplex formation. researchgate.net

ParameterObservation for 6,11-dihydroxy-5,12-naphthacenequinone (DHNQ)Significance
Interaction Partner Aromatic Hydrocarbons (AH) (Electron Donors)Demonstrates the role of the quinone S1 state as an electron acceptor.
Primary Process Fluorescence QuenchingIndicates an interaction pathway that deactivates the S1 state.
Emergent Feature New, Red-Shifted Emission BandCharacteristic spectroscopic evidence of exciplex formation.
Interaction Type Charge Transfer (CT)Confirmed by the linear correlation of exciplex emission maxima with donor oxidation potentials. researchgate.net
Solvent Effects Observed in both nonpolar and polar solventsShows the versatility of the exciplex-forming interaction.
Transient Species DHNQ Anion RadicalFurther evidence for the charge-transfer mechanism. researchgate.net

This table details the observed S1 state interactions for a close derivative, which are illustrative of the potential behavior of this compound.

Energy Transfer Processes (Singlet and Triplet)

Energy transfer is a fundamental photophysical process where an excited donor molecule non-radiatively transfers its electronic excitation energy to an acceptor molecule. This can occur from either a singlet or a triplet excited state. For triplet-triplet energy transfer, the Dexter mechanism, which requires orbital overlap between the donor and acceptor, is predominant.

The lowest excited triplet state (T1) of this compound (referred to as 5,12-NQ in this context) has been investigated using nanosecond laser flash photolysis, revealing key aspects of its reactivity. acs.org The primary deactivation pathway for the triplet state of 5,12-NQ in the presence of suitable partners appears to be driven by electron transfer rather than classical energy transfer.

In acetonitrile, the triplet state of 5,12-NQ is efficiently quenched by 1,2,4,5-tetramethoxybenzene (TMB), a potent electron donor. acs.org This quenching process proceeds via electron transfer, resulting in the formation of the this compound anion radical (5,12-NQ•−) and the 1,2,4,5-tetramethoxybenzene cation radical (TMB•+). acs.org This reaction highlights the strong electron-accepting nature of the triplet state of 5,12-NQ.

Furthermore, studies in carbon tetrachloride (CCl4) show that the triplet state of 5,12-NQ is quenched by its own ground-state molecule, a process known as self-quenching. acs.org While the triplet state of 5,12-NQ does not abstract a hydrogen atom from solvents like ethanol or cyclohexane, it readily does so from phenols, producing a ketyl radical. This reactivity is also interpreted in terms of a coupled electron and proton transfer mechanism. acs.org

Process TypeInteraction Partner(s)SolventObserved Products/OutcomeMechanism
Triplet State Quenching 1,2,4,5-tetramethoxybenzene (TMB)Acetonitrile5,12-NQ Anion Radical & TMB Cation RadicalElectron Transfer acs.org
Triplet State Self-Quenching Ground-State 5,12-NQCarbon TetrachlorideDeactivation of the triplet stateSelf-Quenching acs.org
Hydrogen Abstraction Phenol (B47542), p-PhenylphenolAcetonitrile5,12-NQ Ketyl Radical & Phenoxyl RadicalCoupled Electron-Proton Transfer acs.org

Zero-Field Splitting (ZFS) Parameters

In the absence of an external magnetic field, the three sublevels of a triplet state (S=1) are degenerate in the first order. However, magnetic dipole-dipole interactions between the two unpaired electrons lift this degeneracy, an effect known as zero-field splitting (ZFS). semanticscholar.org This phenomenon is described by the ZFS parameters, D (axial) and E (rhombic), which provide crucial information about the electronic structure and symmetry of the triplet state. These parameters are typically determined using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. semanticscholar.org

The electronic structure of the lowest excited triplet state (T1) of this compound has been definitively characterized using continuous-wave time-resolved EPR (cw-TREPR) and pulsed electron nuclear double resonance (ENDOR) spectroscopy. researchgate.net These advanced techniques have established that the T1 state of this compound possesses a ππ* character. researchgate.net This assignment is consistent with other linear para-acenequinones.

The studies also determined the ZFS parameter D, noting that its value only slightly decreases as the size of the π-conjugated system increases in the series from 1,4-anthraquinone (B1204791) to 6,13-pentacenequinone. researchgate.net A key structural finding from the ENDOR analysis is the significant localization of the unpaired electron spin density. It was determined that in the triplet state of this compound, over 80% of the unpaired electron spin is localized on the naphthalene moiety of the molecule. researchgate.net This provides a detailed picture of the electronic distribution in the photoexcited triplet state.

ParameterFinding for this compound (T1 State)Method of Determination
Triplet State Character The lowest triplet state (T1) is of ππ* character. researchgate.netcw-TREPR, Pulsed ENDOR
ZFS Parameter (D) The D value has been determined and is consistent with the trend for linear para-acenequinones. researchgate.netcw-TREPR
Spin Density Distribution >80% of the unpaired electron spin is localized on the naphthalene sub-system of the molecule. researchgate.netPulsed ENDOR

Computational and Theoretical Investigations of 5,12 Naphthacenequinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 5,12-naphthacenequinone and its derivatives.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. frontiersin.org It is widely used for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For quinone derivatives, DFT calculations have been successfully used to predict molecular geometries and electronic properties. mdpi.com For instance, a study on 5,12-dihydro-5,12-ethanonaphthacene-13-carbaldehyde, a derivative of naphthacene, utilized the B3LYP/6-31G* level of theory to establish the geometries of its various conformations. researchgate.net Such calculations are crucial as the electronic properties are intrinsically linked to the molecular geometry.

In a broader context, DFT studies on naphtho- and anthra-quinone derivatives have shown that functionals like B3LYP and ωB97XD can accurately predict metric parameters of the molecular structure. mdpi.com The influence of the environment, such as a polar solvent, on the geometry can also be modeled using approaches like the Polarizable Continuum Model (PCM), which has been found to have a subtle effect on the structural parameters of these types of molecules. mdpi.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that determine a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. scirp.org DFT is a common method for calculating these orbital energies. scirp.org

For this compound, experimental and theoretical studies have been conducted to characterize its electronic states. Continuous-wave time-resolved EPR (cw-TREPR) and pulsed electron nuclear double resonance (ENDOR) studies have been used to clarify the electronic structure of its lowest excited triplet (T1) state. researchgate.net These studies revealed that the T1 state has a ππ* character, and the zero-field splitting (ZFS) parameter D value only slightly decreases as the π-conjugated system increases from 1,4-anthraquinone (B1204791) to 6,13-pentacenequinone. researchgate.net

DFT calculations on related aromatic compounds, such as quinoline, have been used to determine the HOMO and LUMO energies and the corresponding energy gap. scirp.org For quinoline, the HOMO-LUMO energy gap was calculated to be -4.83 eV at the DFT/6–31+G (d, p) level, indicating the charge transfer that can occur within the molecule. scirp.org Similarly, extensive DFT calculations on helicenes have been performed to accurately predict their HOMO-LUMO gaps using a variety of functionals. nih.gov

Calculated HOMO-LUMO Gaps for Related Aromatic Compounds
CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
QuinolineDFT/6-31+G(d,p)-6.646-1.8164.83
Thia nih.govheliceneωB97XD/6-311++G(d,p)-6.42-0.985.44
Seleno nih.govheliceneωB97XD/6-311++G(d,p)-6.23-1.125.11
Telluro nih.govheliceneωB97XD/LANL2DZ-6.04-1.424.62

Computational methods can be employed to study the thermodynamics of isomerization reactions, providing insights into the relative stabilities of isomers and the energy barriers for their interconversion. DFT calculations are a valuable tool for investigating the electronic and structural properties related to isomerization processes. ekb.eg

While specific studies on the isomerization of this compound were not found, research on related polycyclic aromatic hydrocarbons provides a framework for how such investigations could be conducted. For example, the acid-catalyzed isomerization of 1,1'-binaphthyl to perylene (B46583) has been studied, revealing a process that proceeds through sequential and reversible formation of 1,2'- and 2,2'-binaphthyl (B165483) isomers. researchgate.net Theoretical studies of such reactions can involve mapping the potential energy surface to identify transition states and intermediates, thereby elucidating the reaction mechanism. ekb.eg In a study on the isomerization of a 2´-hydroxychalcone derivative to its corresponding flavanone, DFT calculations were used to determine the optimized structures, total energies, and other electronic properties of reactants, intermediates, products, and the transition state. ekb.eg

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com This technique allows for the investigation of the dynamic behavior of systems, providing insights into conformational changes, intermolecular interactions, and the stability of molecular complexes. nih.govmdpi.com

MD simulations can also be used to explore the behavior of molecules in different environments, such as in solution. The solvation of a molecule can be modeled explicitly with solvent molecules or implicitly using a continuum model. ksu.edu.sa These simulations can provide information on how the solvent affects the conformation and dynamics of the solute molecule.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. nih.govnih.gov These studies aim to identify the key structural features responsible for a desired effect, which can then guide the design of new, more potent, or selective molecules.

For naphthoquinone derivatives, a class of compounds to which this compound belongs, several SAR and QSAR studies have been conducted to explore their potential as therapeutic agents. These studies have investigated their activities as:

Topoisomerase I inhibitors: A Group-based QSAR (GQSAR) study on naphthoquinone derivatives identified key structural fragments and descriptors, such as geometrical topological indices and dipole moment, that are important for inhibiting Topoisomerase I. nih.gov The presence of a substituted double-bonded carbon atom separated from an oxygen by six bonds was found to be highly influential for activity. nih.gov

Anti-colorectal cancer agents: A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on a series of naphthoquinone derivatives led to a reliable model for predicting their anti-proliferative activity against HT-29 cells. mdpi.com The study highlighted that the presence of a furan (B31954) or thiophene (B33073) ring fused to the naphthoquinone scaffold, along with electron-withdrawing groups, enhances cytotoxic activity. mdpi.com

Inhibitors of indoleamine 2,3-dioxygenase (IDO1): A QSAR study of 57 naphthoquinone derivatives as IDO1 inhibitors was performed using multiple linear regression (MLR) and artificial neural network (ANN) models to establish a quantitative relationship between structure and inhibitory activity. brieflands.com

Antiprotozoal agents: QSAR models have been developed to predict the antiparasitic activity of 1,4-naphthoquinone (B94277) derivatives against Trypanosoma cruzi, Leishmania amazonensis, and Leishmania infantum. mdpi.com

QSAR Studies on Naphthoquinone Derivatives
Biological ActivityQSAR MethodKey Findings
Topoisomerase I InhibitionGroup-based QSAR (GQSAR)Importance of geometrical topological indices, dipole moment, and specific structural fragments.
Anti-colorectal Cancer3D-QSAR (CoMFA)Enhanced activity with fused furan/thiophene rings and electron-withdrawing groups.
IDO1 InhibitionMLR and ANNQuantitative relationship established between structure and inhibitory activity.
Antiprotozoal ActivityQSARPredictive models for activity against various protozoan parasites.

Modeling of Electronic Coupling and Singlet Fission Mechanisms

Singlet fission is a process in which a singlet exciton (B1674681) in an organic semiconductor splits into two triplet excitons. mdpi.com This phenomenon has the potential to significantly increase the efficiency of solar cells. The mechanism of singlet fission is strongly dependent on the electronic coupling between neighboring chromophores. rsc.org Naphthacene and its parent acenes are model systems for studying singlet fission.

Theoretical modeling plays a crucial role in understanding the complex mechanisms of singlet fission. Two primary mechanisms are often considered:

Direct coupling: This is a one-step process where the initial singlet state directly couples to the final correlated triplet pair state. mdpi.comnih.gov

Mediated (or superexchange) mechanism: This is a two-step process involving virtual or real charge-transfer (CT) states that mediate the transition from the singlet state to the triplet pair state. mdpi.comarxiv.org

Computational studies on pentacene (B32325) dimers, which are structurally related to naphthacene, have provided evidence for a superexchange-mediated mechanism. arxiv.org These studies suggest that even high-energy virtual charge-transfer states can facilitate efficient singlet fission on a sub-picosecond timescale. arxiv.org The rate of singlet fission is highly sensitive to the relative orientation of the chromophores, as this dictates the magnitude of the electronic couplings. rsc.org

Photochemical Reactivity and Photophysical Processes of 5,12 Naphthacenequinone

Photochromism and Photo-isomerization Reactions

The photochromic properties of 5,12-naphthacenequinone derivatives are primarily driven by photo-isomerization reactions. This section explores the key aspects of these reversible light-induced structural changes.

Trans-Ana Isomerization of Phenoxy-Naphthacenequinones

The characteristic photochromism of 6-phenoxy-5,12-naphthacenequinone and its derivatives originates from a reversible photo-isomerization between the more stable trans (or para) isomer and the colored ana isomer. researchgate.net Upon irradiation with UV or visible light, the phenoxy group migrates from position 6 to position 11, leading to a significant change in the molecule's electronic structure and, consequently, its absorption spectrum. The trans form is typically yellow, while the ana form exhibits a deeper color, often appearing red or purple. This reversible transformation can be triggered by light and, in some cases, reversed by irradiation with a different wavelength of light or by thermal processes. The efficiency and reversibility of this isomerization are influenced by the substituents on both the naphthacenequinone core and the phenoxy group. researchgate.net

Mechanism of Photo-induced Phenyl Group Transfer (Diabatic vs. Adiabatic)

The photo-induced transfer of the phenyl group in phenoxy-naphthacenequinones is a complex process that can proceed through different mechanistic pathways, broadly categorized as diabatic or adiabatic. A diabatic process involves transitions between different potential energy surfaces, whereas an adiabatic process occurs on a single potential energy surface.

Investigations into the photochromic reactions of 6-phenyloxy-5,12-naphthacenequinone have revealed that the transformation from the trans to the ana isomer is an adiabatic reaction that proceeds via excited triplet states. researchgate.netjlu.edu.cn Theoretical studies using density functional theory (DFT) have been employed to map the potential energy curves of these reactions, revealing the existence of a four-state cycle in both the ground and excited states. researchgate.net These studies have also shown that the activation energy for the transfer of a phenyl group is lower than that for a methyl group, which aligns with experimental observations that the photoisomerization of phenyl-substituted derivatives is more rapid. researchgate.net

Role of Triplet States and Spiro-bridged Biradical Intermediates in Photoisomerization

Experimental evidence from sub-picosecond pump-probe spectroscopy, photoacoustic spectroscopy, and nanosecond laser flash photolysis has elucidated the critical role of triplet states and transient intermediates in the photoisomerization of phenoxy-naphthacenequinones. The transformation from the trans to the ana isomer proceeds through a short-lived triplet state of the trans-quinone (with a lifetime of approximately 2 nanoseconds). jlu.edu.cn This is followed by the formation of a spiro-bridged biradical intermediate, which has a lifetime of about 6 nanoseconds. jlu.edu.cn

The observation of long-lived ana-triplets during laser flash photolysis is attributed to the re-excitation of the biradical intermediates and the newly formed ana-quinones during the laser pulse. jlu.edu.cn In contrast, the reverse reaction, from the ana to the trans isomer, occurs exclusively from the lowest π,π* singlet state of the ana-quinone. jlu.edu.cn This detailed mechanistic understanding is crucial for the rational design of photochromic materials with desired switching properties.

Quantum Yields of Fading

The quantum yield of fading, or photocoloration, is a critical parameter that quantifies the efficiency of the photochromic process. It represents the number of molecules that undergo the photo-isomerization reaction per photon absorbed. The quantum yields for the forward (para → ana, ΦPA) and backward (ana → para, ΦAP) photoisomerization of several phenoxy-anthraquinone and naphthacenequinone derivatives have been determined.

The substitution pattern on the migrating phenyl group significantly influences the quantum yields. For instance, the introduction of both electron-donating and electron-withdrawing substituents at the para-position of the phenyl group generally leads to a decrease in the forward quantum yield compared to the unsubstituted derivative. The strongest decrease is observed for phenylamino, hydroxy, and methoxy (B1213986) substitutions. The quantum yields for the backward photoisomerization are typically several times smaller than the forward process.

Compound (PAQ)Substituent (R)Forward Quantum Yield (ΦPA)Backward Quantum Yield (ΦAP)
12a H0.30 - 0.340.015 - 0.10
12d OH0.06 - 0.08-
12e NHPh0.02-
12i Br0.36-
12j OMe0.06 - 0.080.32

Table 1: Quantum yields for the photoisomerization of selected phenoxy-anthraquinone derivatives (PAQ).

Fatigue Resistance in Photochromic Applications

For practical applications, the fatigue resistance of a photochromic material is of paramount importance. Fatigue refers to the loss of photochromic performance over repeated switching cycles, which can be caused by irreversible side reactions or degradation of the photochromic molecule.

While phenoxy-naphthacenequinones can be incorporated into polymer matrices such as polystyrene, poly(methyl methacrylate), and polysiloxane with the retention of their photochromic properties, the long-term stability can be a concern. exlibrisgroup.comacs.org The photo-induced ana-isomer can exhibit sensitivity to moisture, which can hamper the quantification of its thermal stability and contribute to degradation over time. Irreversible decomposition can occur from the excited triplet state through processes like hydrogen abstraction from the solvent. researchgate.net Therefore, understanding and mitigating these degradation pathways are crucial for the development of robust photochromic devices based on this compound derivatives.

Phototransformation Studies

Beyond the reversible photoisomerization, this compound and its derivatives can undergo other phototransformation processes, particularly under prolonged or high-intensity irradiation. These processes are generally irreversible and lead to the formation of photoproducts that may not be photochromic.

Studies have shown that the irreversible photodecomposition of naphthacenequinones can be initiated from the excited triplet state. researchgate.net One proposed mechanism involves the abstraction of a hydrogen atom from the solvent by the excited triplet quinone. researchgate.net This can initiate a cascade of radical reactions leading to the formation of various degradation products. The specific nature of these photoproducts and the exact degradation pathways are complex and can be influenced by factors such as the solvent, the presence of oxygen, and the specific substituents on the naphthacenequinone core. Further research is needed to fully characterize the phototransformation products and mechanisms to enhance the stability and lifetime of these promising photochromic compounds.

Photochemical Electron Transfer Reactions

The lowest triplet state (T₁) of this compound, characterized as a π,π* state, is a key intermediate in its photochemical reactions rsc.org. This triplet state can be quenched by suitable electron donors, leading to the formation of radical ions. In acetonitrile (B52724), the triplet state of this compound is quenched by 1,2,4,5-tetramethoxybenzene (B1203070) (TMB) through an electron transfer process rsc.orgrsc.org. This reaction produces the this compound anion radical (NQ•⁻) and the tetramethoxybenzene cation radical (TMB•⁺) rsc.orgrsc.org.

The formation of the anion radical has been confirmed using nanosecond laser flash photolysis. By subtracting the known absorption spectrum of the TMB cation radical, the absorption spectrum of the this compound anion radical was determined, with a maximum absorption at 580 nm. The molar absorption coefficient of the anion radical at this wavelength was calculated to be 10500 ± 1100 dm³ mol⁻¹ cm⁻¹ nih.gov.

SpeciesSolventProcessProductλmax (nm)Molar Absorption Coefficient (dm³ mol⁻¹ cm⁻¹)
Triplet this compoundAcetonitrileElectron transfer quenching by TMBThis compound Anion Radical58010500 ± 1100

While direct evidence for exciplex formation with the parent this compound is not extensively documented in the reviewed literature, studies on its derivatives provide strong insights into this phenomenon. For instance, the interaction of the excited singlet state (S₁) of 6,11-dihydroxy-5,12-naphthacenequinone (DHNQ) with various aromatic hydrocarbons has been shown to proceed via the formation of an exciplex.

In both nonpolar (cyclohexane) and polar (acetonitrile) solvents, the fluorescence of DHNQ is quenched by aromatic hydrocarbons, which is accompanied by the appearance of a new, red-shifted emission band characteristic of an exciplex. The emission maxima of these exciplexes show a linear correlation with the ionization potentials and oxidation potentials of the aromatic hydrocarbon quenchers, indicating a charge-transfer character for the interaction.

Photochemical Hydrogen Atom Transfer Reactions

The triplet state of this compound is also reactive in hydrogen atom transfer processes. While it does not abstract a hydrogen atom from solvents like ethanol (B145695) or cyclohexane (B81311), it readily does so from phenols rsc.orgrsc.org. The reaction of triplet this compound with phenol (B47542) or p-phenylphenol results in the formation of the this compound ketyl radical (NQH•) and the corresponding phenoxyl radical rsc.orgrsc.org.

The mechanism for this phenolic hydrogen atom transfer is interpreted as a coupled electron and proton transfer rsc.orgrsc.org. The quenching rate constants by phenol for triplet this compound and other related paraquinones have been shown to follow a Rehm-Weller relationship rsc.orgrsc.org. Laser flash photolysis studies have allowed for the characterization of the this compound ketyl radical, with its molar absorption coefficient determined to be 4400 ± 500 dm³ mol⁻¹ cm⁻¹ at 450 nm in acetonitrile rsc.org.

ReactantProductλmax (nm)Molar Absorption Coefficient (dm³ mol⁻¹ cm⁻¹)
Triplet this compound + PhenolThis compound Ketyl Radical4504400 ± 500

Chemiexcitation in Thermal Rearrangement

There is a lack of specific research in the available scientific literature directly linking this compound or its immediate derivatives to chemiexcitation processes arising from thermal rearrangements. Chemiexcitation, the generation of electronically excited states from a thermal reaction, is a well-known phenomenon in the thermal decomposition of certain high-energy molecules like 1,2-dioxetanes. In such reactions, the cleavage of the peroxide bond can lead to the formation of two carbonyl fragments, with one being in an excited state, which then relaxes to the ground state via light emission (chemiluminescence). While this process is fundamental to many bioluminescent and chemiluminescent systems, its occurrence in the thermal rearrangement of this compound derivatives has not been reported.

Singlet Fission Research in Acene Dimers with this compound as a Model

Singlet fission is a process in which a singlet exciton (B1674681) in an organic semiconductor splits into two triplet excitons. This phenomenon holds the potential to significantly increase the efficiency of solar cells. Acenes, such as pentacene (B32325) and tetracene, and their dimers are primary subjects of singlet fission research due to their suitable electronic energy levels mdpi.comnih.gov.

While this compound is an acene derivative, the existing body of research on singlet fission in acene dimers does not prominently feature it as a model compound. Studies have largely focused on the parent acenes and their specifically synthesized covalent dimers to investigate the structural and electronic factors that govern the efficiency of singlet fission mdpi.comnih.govarizona.eduarxiv.org. The synthesis of some pentacene dimers has utilized 6,13-pentacenequinone, an isomer of this compound, as a starting material. However, the role of the quinone structure itself as a model for the photophysical process of singlet fission in the final acene dimer is not the primary focus. Therefore, while the broader class of acenes is central to singlet fission research, the specific use of this compound as a model system is not well-documented.

Electrochemical and Redox Chemistry of 5,12 Naphthacenequinone

Redox Potential and Aromaticity Correlation

The redox potential of polycyclic aromatic quinones like 5,12-naphthacenequinone is intrinsically connected to the stability of their aromatic systems. The ease of reduction or oxidation is related to the energy required to disrupt and then reform the aromatic π-electron system during the electron transfer process.

In the case of naphthoquinones fused with other aromatic heterocyclic rings, it has been observed that the aromaticity of the fused ring influences the reduction potential. For instance, para-naphthoquinones fused to an aromatic heterocyclic ring are more readily reduced than their counterparts fused to non-aromatic heterocycles. scielo.br This suggests that the extended π-system of the aromatic heterocycle can better stabilize the negative charge of the reduced quinone.

The formation of different quinone isomers during the electrochemical oxidation of polycyclic aromatic phenols can also be explained by considering the stability of the potential products based on Clar's rule. The selective formation of p-quinones over o-quinones in certain electrochemical syntheses is attributed to the greater stability of the p-quinone product, which can accommodate a more favorable arrangement of aromatic sextets. nih.gov

Surface-Redox Reaction Mechanisms

The electrochemical reactions of this compound, particularly when adsorbed on an electrode surface, involve complex surface-redox mechanisms. For quinones adsorbed on basal-plane pyrolytic graphite (B72142) electrodes, the reaction mechanism can be elucidated through detailed electrochemical studies such as cyclic voltammetry. acs.org

The general mechanism for the reduction of quinones (Q) in aprotic media involves two successive one-electron transfer steps to form the radical anion (Q•−) and then the dianion (Q2−). In the presence of protons, the mechanism becomes more complex, involving protonation steps coupled with electron transfers. The surface-confined nature of the reaction can influence the kinetics and thermodynamics of these steps.

For many quinones, the surface-redox reaction on a graphite electrode can be described as a two-proton, two-electron process, especially in aqueous acidic or buffered solutions. The sequence of electron and proton transfers can vary depending on the specific quinone and the experimental conditions. The interaction of the quinone with the graphite surface can affect the orientation of the molecule and the accessibility of the carbonyl groups for electron transfer.

Electrochemical Performance in Energy Storage Applications

The rich redox chemistry of quinones makes them promising candidates for active materials in organic electrodes for rechargeable batteries. Their ability to undergo reversible multi-electron redox reactions can lead to high theoretical specific capacities.

Organic carbonyl compounds, including quinones, are being extensively investigated as electrode materials for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). The fundamental redox reaction involves the reversible enolation of the carbonyl groups upon reaction with lithium or sodium ions.

For a generic quinone, the two-electron redox reaction can be represented as: Q + 2e⁻ + 2M⁺ ↔ Q(OM)₂ (where M = Li or Na)

The operating voltage of a quinone-based electrode is determined by its redox potential. The theoretical specific capacity is dependent on the molar mass of the quinone and the number of electrons transferred per molecule. For this compound, a two-electron process would yield a theoretical capacity of approximately 207 mAh/g.

A significant challenge for the practical application of small organic molecules like this compound in batteries is their dissolution into the organic electrolytes, which leads to rapid capacity fading. Strategies to mitigate this issue include the development of polymeric quinone derivatives or the use of electrolytes in which the active material has limited solubility.

The electrochemical properties of this compound can be finely tuned by introducing various substituent groups onto its aromatic framework. These substituents can alter the redox potential and other properties through electronic and steric effects.

Electron-donating groups (EDGs) generally lower the redox potential (making the quinone easier to oxidize and harder to reduce), while electron-withdrawing groups (EWGs) increase the redox potential (making the quinone easier to reduce and harder to oxidize). This is because EDGs increase the electron density on the quinone ring system, making the addition of further electrons less favorable. Conversely, EWGs decrease the electron density, facilitating the acceptance of electrons.

The position of the substituent also plays a crucial role. The effect of a substituent is typically more pronounced when it is located on the same ring as the carbonyl groups or in a position that allows for effective resonance or inductive interaction with the redox-active centers.

The following table summarizes the general effect of different types of substituents on the redox potential of quinones:

Substituent TypeExamplesEffect on Redox Potential
Electron-Donating Groups (EDGs)-OH, -OR, -NH₂, -AlkylDecreases
Electron-Withdrawing Groups (EWGs)-F, -Cl, -Br, -CN, -NO₂, -SO₃HIncreases

This ability to tune the redox potential through chemical modification is a significant advantage of organic electrode materials, as it allows for the rational design of molecules with specific electrochemical properties tailored for particular battery applications.

Biological Activities and Mechanistic Studies of 5,12 Naphthacenequinone Derivatives

Anticancer Activity and Cytotoxicity Mechanisms

Naphthoquinones, a class of compounds that includes 5,12-naphthacenequinone, are recognized for their cytotoxic effects and have been a focus of anticancer research. nih.govresearchgate.net Their therapeutic potential is often linked to their ability to induce cell death and inhibit the proliferation of cancer cells.

Induction of Apoptosis and Reactive Oxygen Species (ROS) Generation

A primary mechanism behind the anticancer activity of many quinone derivatives is their ability to generate reactive oxygen species (ROS). nih.govmdpi.com ROS are highly reactive molecules that can cause significant oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to programmed cell death, or apoptosis. mdpi.com

The generation of ROS by quinones can occur through redox cycling. unitn.it In this process, the quinone is reduced to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals, a type of ROS. This cycle can be repeated, leading to a substantial increase in intracellular ROS levels. This oxidative stress is a key trigger for the apoptotic cascade in cancer cells. mdpi.comunitn.it

Studies on various naphthoquinone derivatives have demonstrated their capacity to induce apoptosis. For instance, certain derivatives have been shown to cause mitochondrial damage, a key event in the intrinsic apoptotic pathway, which is associated with increased ROS production. mdpi.com While many anticancer compounds work by increasing ROS levels, some naphthalene (B1677914) derivatives may induce apoptosis by interfering with the minimum ROS levels required for cancer cell survival. nih.govnih.gov

Targeting Cancer Cell Lines

The cytotoxic effects of naphthoquinone derivatives have been evaluated against a wide range of human cancer cell lines. Research has shown that these compounds can exhibit significant toxicity towards various types of cancer.

For example, different series of naphthoquinone analogues have been tested for their activity against melanoma (MDA-MB-435), breast (MDA-MB-231, MCF-7), ovarian (OVCAR3), cervical (HeLa), and prostate (DU145) cancer cell lines. nih.govresearchgate.netmdpi.com The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Several derivatives have demonstrated IC50 values in the low micromolar range, indicating significant cytotoxic potential. nih.govresearchgate.net

The table below summarizes the cytotoxic activity of selected naphthoquinone derivatives against various human cancer cell lines, as reported in different studies.

Derivative TypeCancer Cell LineCell Line TypeIC50 (µM)
Naphthoquinone AnaloguesMDA-MB-435Melanoma1 - 20
MDA-MB-231Breast1 - 20
OVCAR3Ovarian1 - 20
7-Methyljuglone (B1678795) DerivativesHeLaCervical5.3 - 10.1
DU145Prostate6.8 - 9.3
Naphthoquinone-Quinolone HybridsACP03Gastric1.92 - 5.18
5-acetoxy-1,4-naphthoquinoneIGROV-1Ovarian7.54
KBOral Epidermoid1.39
This table is for illustrative purposes and compiles data from studies on various naphthoquinone derivatives, not exclusively this compound.

DNA Polymerase Inhibition Studies

DNA polymerases are crucial enzymes involved in DNA replication and repair. Inhibiting these enzymes can disrupt cancer cell proliferation, making them a key target for anticancer drug development. The inhibitory effects of four quinone derivatives, including this compound (NCQ), on the activity of mammalian DNA polymerases have been investigated. benthamdirect.comnih.gov

In these studies, the compounds tested were 1,4-benzoquinone (B44022) (BQ), 1,4-naphthoquinone (B94277) (NQ), 9,10-anthraquinone (AQ), and this compound (NCQ). The results indicated that BQ and NQ were potent inhibitors of multiple DNA polymerase species (α, β, γ, δ, ε, and λ). benthamdirect.comnih.govkobe-u.ac.jp In contrast, both AQ and NCQ, which have larger polycyclic aromatic hydrocarbon structures, did not show significant inhibitory activity against these enzymes. benthamdirect.comnih.gov This suggests that the size and structure of the quinone derivative are critical factors in its ability to inhibit DNA polymerase activity.

Anti-inflammatory Effects

Chronic inflammation is known to be a contributing factor to the development of various diseases, including cancer. Therefore, compounds with anti-inflammatory properties are of significant therapeutic interest. The same study that investigated DNA polymerase inhibition also examined the anti-inflammatory potential of the four quinone derivatives. benthamdirect.comnih.govkobe-u.ac.jp

The anti-inflammatory effects were assessed in a mouse model of acute inflammation. The results showed that BQ and NQ significantly reduced inflammation. benthamdirect.comnih.gov However, consistent with the DNA polymerase inhibition results, AQ and this compound (NCQ) did not exhibit anti-inflammatory effects in this model. benthamdirect.comnih.govkobe-u.ac.jp Other studies on different 1,4-naphthoquinone derivatives have shown that they can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govresearchgate.netnih.gov

Molecular Docking and Binding Assays for Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. thebioscan.come-century.us This method provides valuable insights into the potential mechanism of action of a compound and can help in the design of more potent and selective drugs.

Molecular docking studies have been performed for various naphthoquinone derivatives to understand their interactions with key biological targets. For example, docking studies have revealed that certain naphthoquinone esters and amides can bind to the ATP-binding domain of human topoisomerase IIα, an important anticancer drug target. nih.gov Other studies have used molecular modeling to investigate the interaction of naphthoquinone derivatives with targets like cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer, and tubulin, a key component of the cytoskeleton and a target for many chemotherapy drugs. nih.govrsc.org These computational analyses help to identify critical interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex, providing a rationale for the observed biological activity. e-century.us

Structure-Activity Relationships in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net For naphthoquinone derivatives, several structural features have been identified as being important for their cytotoxic and other biological effects.

The study on DNA polymerase inhibition and anti-inflammatory effects provided a clear SAR insight. The smaller quinones, 1,4-benzoquinone and 1,4-naphthoquinone, were active, while the larger, more extended aromatic systems of 9,10-anthraquinone and this compound were inactive. benthamdirect.comnih.govkobe-u.ac.jp This suggests that the size of the polycyclic system is a critical determinant for these particular activities.

Other research has highlighted the importance of substituents on the naphthoquinone core. For instance, the presence and position of hydroxyl groups can significantly impact cytotoxicity. nih.gov Studies on a series of 7-methyljuglone derivatives revealed that fluoro and hydroxyl substituents at specific positions played a crucial role in their toxicity against cancer cell lines. researchgate.net Similarly, for anthraquinone (B42736) derivatives, the presence of a 2-sulfonate group was found to be essential for inhibitory activity against certain enzymes, while its replacement with a methyl group led to inactive compounds. nih.gov These findings underscore that modifications to the core structure and the nature of the substituents are key factors in modulating the biological profile of these compounds.

Pharmacological and Toxicological Considerations

The pharmacological and toxicological profile of this compound derivatives is intrinsically linked to the chemical reactivity of the quinone moiety. The primary mechanisms underlying the biological activity of quinones, including their potential toxicity, involve two main pathways: the generation of reactive oxygen species (ROS) through redox cycling and the formation of covalent bonds with cellular macromolecules through nucleophilic addition reactions. These actions can lead to a range of cellular responses, from therapeutic effects like anticancer activity to toxic outcomes such as cytotoxicity and genotoxicity.

The toxicological evaluation of quinone-based compounds often focuses on their ability to induce oxidative stress. This process begins when the quinone molecule accepts one or two electrons to form a semiquinone radical or a hydroquinone. This reduction can be catalyzed by various cellular enzymes, such as NADPH-cytochrome P450 reductase. The unstable semiquinone can then react with molecular oxygen, re-forming the parent quinone and generating a superoxide radical. This cycle can repeat, leading to a continuous production of ROS, which includes superoxide, hydrogen peroxide, and highly reactive hydroxyl radicals. The resulting oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.

Another key aspect of quinone toxicity is their function as electrophiles, making them susceptible to Michael addition reactions with cellular nucleophiles. A critical target in this context is glutathione (B108866) (GSH), a major cellular antioxidant. Depletion of the intracellular GSH pool by quinones can leave the cell vulnerable to oxidative damage and disrupt redox-sensitive signaling pathways. Covalent binding to essential proteins can also impair their function, leading to enzyme inhibition and disruption of cellular architecture.

Research into heterocyclic analogs of this compound, specifically anthra[2,3-b]furan-5,10-dione derivatives, has provided specific insights into their pharmacological potential and cytotoxic effects. These studies highlight how structural modifications can modulate biological activity, including potency against cancer cells and the ability to overcome drug resistance mechanisms.

A study focused on a series of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides revealed potent antiproliferative activity against various tumor cell lines. reactionbiology.comnih.gov The cytotoxic efficacy of these compounds was evaluated against both drug-sensitive and drug-resistant cancer cell lines, providing a clearer picture of their therapeutic potential. For instance, many of these derivatives demonstrated high cytotoxicity in the human myelogenous leukemia (K562) cell line and the human colon carcinoma (HCT116) cell line. reactionbiology.com

Notably, several of these anthra[2,3-b]furan-3-carboxamides were effective against cell lines expressing P-glycoprotein (Pgp), a key transporter involved in multidrug resistance. reactionbiology.com For example, some derivatives showed resistance indices close to or less than 1, indicating that their activity was not significantly diminished in Pgp-expressing cells. reactionbiology.com This suggests a pharmacological advantage over conventional chemotherapeutics that are often susceptible to Pgp-mediated efflux. Similarly, the cytotoxicity of these compounds was largely unaffected by the p53 tumor suppressor protein status of the cancer cells. reactionbiology.com

The data below summarizes the in vitro cytotoxicity of selected anthra[2,3-b]furan-3-carboxamide derivatives, which are structural analogs of this compound.

CompoundCell LineIC₅₀ (μM)Resistance Index (RI)
DoxorubicinK5620.15 ± 0.0116.0
K562/Pgp2.4 ± 0.2
HCT1160.1 ± 0.015.0
HCT116p53KO0.5 ± 0.04
Naphtho[2,3-f]indole-5,10-dione Derivative (2)K5620.08 ± 0.0071.0
K562/Pgp0.08 ± 0.006
HCT1160.09 ± 0.0080.75
HCT116p53KO0.12 ± 0.01
Anthra[2,3-b]furan-3-carboxamide (3e)K5620.05 ± 0.0040.6
K562/Pgp0.03 ± 0.003
HCT1160.06 ± 0.0050.8
HCT116p53KO0.05 ± 0.004
Anthra[2,3-b]furan-3-carboxamide (3h)K5620.2 ± 0.010.15
K562/Pgp0.03 ± 0.002
HCT1160.09 ± 0.0070.5
HCT116p53KO0.18 ± 0.01

Mechanistic studies on these promising derivatives indicated that they form stable intercalative complexes with DNA and can inhibit the activity of topoisomerase 1 and 2, enzymes crucial for DNA replication and repair in cancer cells. reactionbiology.comnih.gov Furthermore, selected compounds were found to induce apoptotic cell death, which was preceded by an arrest of the cell cycle in the G2/M phase. reactionbiology.com

While the primary focus of many studies is on the pharmacological, or anticancer, effects, the inherent reactivity of the quinone core necessitates careful toxicological consideration. The same mechanisms that make these compounds effective against cancer cells—ROS generation and alkylation of biomolecules—can also cause damage to healthy cells. Therefore, a key goal in the development of quinone-based therapeutics is to achieve a high degree of selectivity, maximizing toxicity toward cancer cells while minimizing damage to normal tissues. The development of derivatives that are less susceptible to enzymatic reduction or that are selectively activated in the tumor microenvironment are active areas of research aimed at improving the therapeutic index of this class of compounds.

Applications of 5,12 Naphthacenequinone in Advanced Materials and Technologies

Organic Electronics and Optoelectronics

The rigid, planar structure and extended π-conjugation of 5,12-naphthacenequinone make it an attractive building block for organic electronic materials. Its derivatives are being investigated for their potential roles in various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) as Host Materials

In the architecture of an Organic Light-Emitting Diode (OLED), a host material plays a crucial role in the emissive layer by facilitating the transport of electrons and holes and transferring energy to the light-emitting dopant molecules. While research into novel host materials for OLEDs is extensive, specific studies detailing the performance of this compound as a primary host material in high-efficiency devices are not widely reported in mainstream literature. However, its derivatives are being explored. The fundamental properties of the naphthacenequinone core, such as its thermal stability and electrochemical behavior, suggest its potential as a scaffold for designing new host materials. The development of derivatives of this compound could lead to materials with tailored energy levels and charge transport characteristics suitable for efficient OLEDs.

Organic Photovoltaics (OPVs) as Acceptor Materials

Similar to its potential in OLEDs, this compound has been considered as a structural motif for the design of non-fullerene acceptors (NFAs) in organic photovoltaics (OPVs). NFAs are a critical component in the active layer of OPV cells, responsible for accepting electrons from a donor material upon light absorption. The performance of OPVs has seen significant improvement with the development of novel NFAs. While the parent this compound is not a commonly used acceptor in high-performance OPV devices, its electron-accepting properties make it a relevant starting point for the synthesis of more complex NFA structures. The tunability of its electronic properties through chemical modification could allow for the optimization of the energy levels required for efficient charge separation and transport in OPV devices.

Model Systems for Electronic Structure Research

This compound serves as a valuable model system for fundamental research into the electronic structure of organic molecules. Studies employing techniques such as continuous-wave time-resolved electron paramagnetic resonance (cw-TREPR) and pulsed electron nuclear double resonance (ENDOR) have been conducted to elucidate the electronic structure of its lowest excited triplet state. Research has shown that in the triplet state of this compound, a significant portion of the unpaired electron spin density is localized on the naphthalene (B1677914) aromatic subsystem. These fundamental studies are crucial for understanding the photophysical properties of acenequinones and for the rational design of new materials for organic electronics.

Photochemical Devices and Data Storage

The ability of certain molecules to switch between two stable isomers upon exposure to light, a phenomenon known as photochromism, is the basis for their use in photochemical devices and optical data storage. Derivatives of this compound have demonstrated interesting photochromic behavior. For instance, 6-phenyloxy-5,12-naphthacenequinone can be converted from its stable para-quinonoid form to a metastable ana-quinonoid isomer upon irradiation with UV-A or visible light. This photoisomerization is a reversible process, with the ana-isomer reverting to the para-form either thermally or through irradiation with a different wavelength of light.

This light-induced switching between two distinct forms with different absorption spectra makes these compounds candidates for applications in:

Optical data storage: Information can be written and erased by switching the molecule between its two states using light.

Molecular switches: These molecules can act as light-controlled switches in molecular-scale devices.

The photochemical properties of these derivatives, including the quantum yields of the forward and reverse isomerization processes, are critical parameters for their potential application in such devices.

Fluorescent Dyes and Biological Imaging Agents

This compound itself exhibits fluorescence and is used as a reagent in the synthesis of photo-responsive fluorescent molecules. Its rigid aromatic structure provides a good foundation for the development of fluorescent probes. While it may not be as commonly used as other established fluorophores, its photophysical properties are of interest.

PropertyValue
Absorption Wavelength (in benzene)296 nm
Molar Absorption Coefficient (in benzene)36300 M⁻¹cm⁻¹
Fluorescence Quantum Yield (in benzene)0.43

Table 1: Photophysical properties of this compound.

The development of fluorescent probes based on the this compound scaffold for specific biological imaging applications is an area of ongoing research. The potential to modify its structure to target specific cellular components or to respond to changes in the cellular environment makes it an interesting platform for the design of new imaging agents.

Environmental Applications

The photocatalytic properties of this compound have been explored for environmental remediation, particularly in the degradation of organic pollutants in water. It has been shown to act as a photosensitizer in the phototransformation of phenol (B47542) in aqueous solutions.

In this process, this compound absorbs light and transfers the energy to other molecules, initiating a series of reactions that lead to the breakdown of pollutants like phenol. The efficiency of this process is influenced by factors such as the concentration of the photosensitizer and the pH of the solution.

PollutantPhotosensitizerObservations
PhenolThis compoundSensitizes the phototransformation of phenol under blue-light irradiation.

Table 2: Environmental application of this compound in the photodegradation of phenol.

This application highlights the potential of using this compound and similar compounds in advanced oxidation processes for water treatment. Further research is needed to optimize the conditions for its use and to understand the degradation pathways of various pollutants.

Studies on Phototransformation of Pollutants

This compound, a member of the quinone family, has been a subject of investigation regarding its potential role in the phototransformation of environmental pollutants. Research in this area often explores the photocatalytic capabilities of quinones and their derivatives to degrade persistent organic compounds under the influence of light.

One area of study has been the use of this compound in the phototransformation of phenol in aqueous solutions chemicalbook.com. Phenolic compounds are common industrial pollutants that are toxic and often resistant to natural degradation processes. The study of their phototransformation is crucial for developing effective water treatment technologies. While detailed degradation efficiency data for this compound is not extensively documented in the available literature, the investigation into its use for phenol transformation highlights its potential as a photocatalyst. The photochemistry of naphthacenequinones, in general, has been studied, revealing that these compounds can undergo photoinduced structural rearrangements, a property fundamental to photocatalytic activity researchgate.net.

The broader class of anthraquinones, to which this compound is structurally related, has been more extensively studied for its photocatalytic properties. Anthraquinone (B42736) and its derivatives have been shown to be effective in the photocatalytic degradation of various organic dyes, such as Rhodamine B, under visible light irradiation. These compounds can be functionalized to enhance their optical and photocatalytic performance. For instance, the introduction of different substituents on the anthraquinone skeleton can fine-tune its ability to absorb light and generate reactive oxygen species, which are responsible for the degradation of pollutants.

The general mechanism for the photocatalytic activity of many quinones involves the absorption of light, leading to the formation of an excited state. This excited molecule can then participate in electron transfer processes, generating reactive oxygen species that can oxidize and break down organic pollutants into simpler, less harmful substances.

While specific research on this compound's application in large-scale pollutant degradation is still emerging, its studied involvement in phenol phototransformation and the proven photocatalytic efficacy of related quinone compounds underscore its potential in advanced oxidation processes for environmental remediation.

Presence in Atmospheric Particulate Matter (PM2.5)

This compound has been identified as a constituent of atmospheric particulate matter with a diameter of 2.5 micrometers or less (PM2.5). These fine particles are of significant environmental and health concern as they can penetrate deep into the respiratory system. The chemical composition of PM2.5 is complex and varies depending on the sources of pollution.

A study conducted in the Metropolitan Area of Guadalajara, Mexico, analyzed the concentration of various quinones in PM2.5 samples. Among the seven quinones identified, this compound (referred to as 5,12-NQ in the study) was found to be the third most abundant, accounting for 15.5% of the total measured quinone concentration. This indicates that this compound can be a significant component of the quinone fraction in urban atmospheric aerosols.

The presence of this compound in PM2.5 is believed to originate from both primary emission sources and secondary atmospheric formation. Primary sources include the incomplete combustion of fossil fuels, such as emissions from vehicles. Additionally, quinones can be formed in the atmosphere through the photochemical transformation of their parent polycyclic aromatic hydrocarbons (PAHs). In the case of this compound, its parent PAH is naphthacene.

The following table summarizes the relative abundance of different quinones found in the PM2.5 samples in the aforementioned study:

Quinone SpeciesPercentage of Total Quinones
1,2-Benzoquinone (1,2-BQ)28.6%
9,10-Anthraquinone (9,10-AQ)17.5%
This compound (5,12-NQ) 15.5%
9,10-Phenanthrenequinone (9,10-PQ)12.8%
1,4-Chrysenequinone (1,4-CQ)11.4%
1,4-Benzoquinone (B44022) (1,4-PQ)8.8%
1,4-Naphthoquinone (B94277) (1,4-NQ)5.7%

The identification and quantification of this compound in atmospheric particulate matter are important for understanding the chemical composition of air pollution and for assessing potential health risks associated with exposure to PM2.5.

Advanced Research Techniques and Methodological Considerations

Crystallization and X-ray Diffraction Analysis of 5,12-Naphthacenequinone and Mixed Crystals

The precise determination of the three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties of a compound. For this compound, this is achieved through single-crystal X-ray diffraction, a powerful technique that requires the initial step of growing high-quality crystals.

Crystallization Methodologies: The process of obtaining single crystals of this compound suitable for X-ray analysis can be approached through several methods. Common techniques include slow evaporation from a saturated solution, vapor diffusion, and solvent layering. In slow evaporation, the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate gradually, leading to the formation of crystals as the solution becomes supersaturated. Vapor diffusion involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (an "anti-solvent") in which the compound is insoluble; the slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility and promotes crystallization.

X-ray Diffraction Analysis: Once suitable crystals are obtained, X-ray diffraction is used to determine their internal structure. This technique relies on the scattering of a beam of X-rays by the electrons of the atoms within the crystal. The ordered arrangement of atoms in the crystal lattice causes the scattered X-rays to interfere constructively in specific directions, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these spots, researchers can calculate the electron density map of the crystal and, from that, deduce the precise location of each atom. This analysis reveals critical structural parameters, including:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The exact position of each atom in the unit cell.

A study dedicated to the crystal structure of tetracene-5,12-dione (an alternative name for this compound) has been published, providing a detailed analysis of its solid-state conformation. medsci.cn Such studies are also extended to mixed crystals, where this compound is co-crystallized with other polycyclic aromatic hydrocarbons. This allows for the investigation of intermolecular interactions, such as π-π stacking, which are crucial in materials science.

Matter-Wave Diffraction for Molecular Geometry Studies

Matter-wave diffraction is a quantum mechanical technique that provides insights into the wave-particle duality of massive objects and can be used to probe molecular properties. This method has been successfully applied to large organic molecules, demonstrating that even complex structures exhibit wave-like behavior.

The principle is analogous to light diffraction but uses a beam of molecules instead of photons. The de Broglie wavelength (λ) of a molecule is inversely proportional to its momentum (p), as described by the equation λ = h/p, where h is the Planck constant. For massive molecules, these wavelengths are extremely small.

In a typical experiment, a molecular beam is generated, collimated, and directed towards a diffraction grating, which can be a nanomechanical structure or a standing light wave. The interaction with the grating diffracts the molecular matter-waves, creating an interference pattern that is recorded by a detector.

While direct matter-wave diffraction studies on this compound are not prominently detailed in the literature, the technique has been applied to closely related molecules. For instance, researchers have studied the diffraction of 6,11-dihydroxy-5,12-naphthacenedione (DND), a derivative of the target compound. In these experiments, a deep ultraviolet standing light wave was used as a grating. The resulting diffraction patterns, which showed clear peaks corresponding to even multiples of momentum transfer, confirmed the dominance of a phase grating effect for this type of molecule. Such studies are valuable for understanding how a molecule's internal properties, like polarizability and absorption cross-section, influence its quantum mechanical behavior and for obtaining information about its interaction potential.

Quantitative Chemical Ionization using Gas Chromatography/Mass Spectrometry (GC/MS) for Environmental Analysis

Identifying and quantifying trace levels of polycyclic aromatic hydrocarbon (PAH) derivatives in environmental samples is a critical analytical challenge. This compound, as an oxy-PAH (OPAH), is monitored in atmospheric aerosol samples due to its potential toxicity and role in atmospheric chemistry. Gas chromatography coupled with mass spectrometry (GC/MS) using chemical ionization is a highly sensitive and selective method for this purpose.

A validated analytical method for detecting a range of nitro-PAHs and oxy-PAHs, including this compound (abbreviated as Ncq), has been developed for use on aerosol samples. medsci.cnstenutz.euphotochemcad.com This approach utilizes negative chemical ionization (NCI) or positive chemical ionization tandem mass spectrometry (PCI-MS/MS) to achieve high sensitivity without extensive sample preparation. medsci.cnstenutz.euphotochemcad.com

Methodological Details:

Instrumentation: The analysis is performed on a gas chromatograph coupled to a mass spectrometer. A DB-5MS UI column is typically used for the separation of the analytes. stenutz.eu

Ionization: Methane is used as the reagent gas for both NCI and PCI modes. stenutz.eu NCI is particularly effective for electronegative compounds like OPAHs, providing high sensitivity.

Quantification: The method is validated for its precision, accuracy, and method detection limits (MDLs).

This technique was applied to analyze aerosol samples from three different regions in Northeast Asia (Noto, Seoul, and Ulaanbaatar). The results demonstrated the method's capability to quantify OPAHs, including this compound, across a wide range of concentrations.

Concentration of this compound (Ncq) and Other Analytes in Environmental Samples
ParameterValueReference
Analyte ClassOxy-PAHs (OPAHs) medsci.cnstenutz.euphotochemcad.com
Analytical MethodGC-NCI/MS and GC-PCI-MS/MS medsci.cnstenutz.euphotochemcad.com
Quantified Concentration Range (Total OPAHs)0.002–201.704 ng/m³ medsci.cnstenutz.euphotochemcad.com
Method Detection Limit Range (OPAHs)0.977 to 13.345 pg/m³ photochemcad.com

In Vivo and In Vitro Experimental Models in Biological Research

Investigating the biological activities of naphthoquinone derivatives often involves a combination of in vitro (cell-based) and in vivo (whole organism) experimental models. While specific studies focusing exclusively on this compound are limited in publicly available literature, the methodologies applied to the broader class of 1,4-naphthoquinones provide a clear framework for how its biological effects, particularly potential anticancer properties, would be evaluated.

In Vitro Models: In vitro studies are essential for initial screening and mechanistic investigations. These typically involve exposing cancer cell lines to the compound and measuring its effects.

Cell Lines: A common model for breast cancer research is the MCF-7 cell line.

Cytotoxicity Assays: These experiments determine the concentration of the compound required to inhibit cell growth or kill the cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays.

Mechanism of Action Studies: To understand how a compound induces cell death, further tests are conducted. These can include:

Apoptosis Analysis: Techniques like AO/EB (acridine orange/ethidium bromide) double staining are used to visualize whether cells are undergoing programmed cell death (apoptosis) or necrosis.

Cell Cycle Analysis: This method determines if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G1/S phase), preventing proliferation.

Reactive Oxygen Species (ROS) Assay: Naphthoquinones are known to generate ROS, and assays can measure the levels of these reactive species within the cells to see if oxidative stress is a mechanism of action.

In Vivo Models: Promising results from in vitro studies lead to testing in living organisms to evaluate efficacy and toxicity in a more complex biological system.

Zebrafish (Danio rerio) Larvae: Zebrafish are a widely used model organism in toxicological and cancer research.

Ecotoxicity Studies: These studies assess the general toxicity of the compound by determining the lethal concentration (LC50) in the larvae.

Xenotransplantation Models: Human cancer cells (like MCF-7) can be implanted into zebrafish larvae. The effect of the compound on tumor growth can then be observed directly in a living organism, providing a rapid assessment of its in vivo antitumor activity. For example, studies on novel naphthoquinone derivatives have shown a significant reduction in tumor volume in such xenografts. nih.gov

These complementary in vitro and in vivo models provide a comprehensive approach to evaluating the biological potential of naphthoquinone compounds like this compound.

Conclusion and Future Outlook for 5,12 Naphthacenequinone Research

Summary of Key Research Achievements and Insights

Research into 5,12-Naphthacenequinone has yielded several noteworthy accomplishments, primarily centered on its synthetic utility and photochemistry.

Synthetic Versatility : A significant body of research has established this compound as a crucial reagent in the synthesis of photo-responsive fluorescent molecules. labshake.com Its rigid, planar structure serves as a robust scaffold for the construction of larger, more complex architectures. The development of new methods for preparing derivatives, such as 4,11-dimethoxyanthra[2,3-b]furan-5,10-dione, highlights the ongoing efforts to expand the library of compounds accessible from this quinone. researchgate.net

Photophysical and Electronic Properties : The electronic structure of this compound, particularly its lowest excited triplet state, has been a subject of detailed investigation. chemicalbook.com These studies are fundamental to understanding its behavior in photochemical reactions. For instance, it has been utilized to study the phototransformation of phenol (B47542) in aqueous solutions, demonstrating its utility as a tool in environmental chemistry research. chemicalbook.com

Foundation for Biologically Active Molecules : While research on the direct biological application of this compound is emerging, the broader class of naphthoquinones, to which it belongs, has shown significant potential. Derivatives of naphthoquinones are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comresearchgate.net This provides a strong impetus for the exploration of this compound derivatives as potential therapeutic agents. The quinone moiety within its substructure is suggestive of potential anti-inflammatory activity. labshake.com

Research Area Key Achievements References
Synthetic Chemistry Utilized as a reagent for photo-responsive fluorescent molecules. labshake.com
Development of methods for synthesizing heterocyclic analogs. researchgate.net
Photochemistry Detailed study of its lowest excited triplet state's electronic structure. chemicalbook.com
Application in studying the phototransformation of environmental pollutants. chemicalbook.com
Medicinal Chemistry The quinone substructure suggests potential anti-inflammatory activity. labshake.com
Naphthoquinone class shows broad biological activities. mdpi.comresearchgate.net

Identification of Remaining Challenges and Unexplored Avenues

Despite the progress, several challenges and unexplored research avenues remain in the study of this compound.

Synthetic Efficiency and Selectivity : While methods for derivatization exist, achieving high yields and regioselectivity in synthetic transformations of the naphthacenequinone core can be challenging. The development of more efficient and selective synthetic methodologies is crucial for accessing a wider range of functionalized derivatives for systematic structure-activity relationship studies.

Understanding Structure-Property Relationships : A comprehensive understanding of how modifications to the this compound scaffold influence its photophysical, electronic, and biological properties is still in its early stages. Systematic studies involving a broad range of derivatives are needed to establish clear structure-property relationships.

Exploration of Biological Potential : The direct biological activities of this compound and its simple derivatives are largely unexplored. In-depth investigations into its potential as an anticancer, anti-inflammatory, or antimicrobial agent are warranted, moving beyond the general activities observed for the broader naphthoquinone class.

Potential for Novel Applications and Derivatizations

The future of this compound research is rich with possibilities for novel applications and the creation of innovative derivatives.

Materials Science : The planar and aromatic nature of this compound makes it an attractive candidate for applications in organic electronics. Derivatives could be designed and synthesized to function as organic semiconductors, components of organic light-emitting diodes (OLEDs), or as building blocks for novel carbon nanostructures.

Medicinal Chemistry : Building on the known biological activities of naphthoquinones, targeted derivatization of the this compound core could lead to the development of potent and selective therapeutic agents. For example, the synthesis of heterocyclic analogs has been a focus, which could lead to new classes of compounds with unique biological profiles.

Photocatalysis : Given its established role in phototransformation studies, there is potential to develop this compound-based photocatalysts for environmental remediation or for use in organic synthesis.

Potential Application Area Specific Examples
Materials Science Organic semiconductors, OLED components, building blocks for nanostructures.
Medicinal Chemistry Anticancer agents, anti-inflammatory drugs, antimicrobial compounds.
Photocatalysis Environmental remediation, organic synthesis catalysts.

Interdisciplinary Synergies and Collaborative Research Opportunities

The multifaceted nature of this compound research provides fertile ground for interdisciplinary collaboration.

Chemistry and Biology : Synthetic chemists can collaborate with biologists and pharmacologists to design, synthesize, and evaluate new derivatives for specific biological targets. This synergy is essential for translating fundamental chemical research into tangible therapeutic applications.

Chemistry and Materials Science : Collaborations between organic chemists and materials scientists can drive the development of novel organic electronic materials based on the this compound scaffold. This would involve the synthesis of tailored molecules and their subsequent fabrication and characterization in electronic devices.

Computational and Experimental Chemistry : Theoretical chemists can employ computational modeling to predict the properties of new this compound derivatives, guiding experimental efforts towards the most promising candidates. This collaborative approach can accelerate the discovery of new materials and molecules with desired functionalities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.